molecular formula C14H15N3O3S B4617718 3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

Cat. No.: B4617718
M. Wt: 305.35 g/mol
InChI Key: VVXASVOIKVIUDL-UHFFFAOYSA-N
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Description

3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08341252 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

A series of compounds related to 4-[(methylsulfonyl)amino]benzamides, including those with structural similarities to "3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide," have been synthesized and studied for their Class III antiarrhythmic activity. These compounds have demonstrated potent activity in vitro and in vivo without affecting conduction, making them potential candidates for treating arrhythmias. The modification of these molecules, such as the introduction of a 2-aminobenzimidazole group, has been shown to significantly enhance their effectiveness (Ellingboe et al., 1992).

Metabolic Pathway Studies

Research on GDC-0449 (vismodegib), a compound containing a (methylsulfonyl)-benzamide moiety similar to "this compound," has provided insights into its absorption, distribution, metabolism, and excretion (ADME) in rats and dogs. This study has highlighted the extensive metabolism of the compound and identified unique metabolic pathways, including pyridine ring opening. Such research is crucial for understanding the pharmacokinetics of these compounds and their potential therapeutic applications (Yue et al., 2011).

Polymer Synthesis

Compounds structurally related to "this compound" have been used in the synthesis of polyamides and poly(amide-imide)s, demonstrating the versatility of these molecules in materials science. These polymers exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for various industrial applications (Saxena et al., 2003).

Water Purification Technologies

Innovative polymers derived from sulphonyl amino benzamide compounds have been developed for water purification, particularly in sea water desalination. These materials demonstrate significant salt rejection capabilities and could contribute to addressing global freshwater scarcity (Padaki et al., 2012).

Electrophysiological Research

Research into N-substituted imidazolylbenzamides, related to "this compound," has uncovered their potential as selective class III agents for cardiac electrophysiological studies. These compounds offer insights into the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

3-(methanesulfonamido)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-4-2-3-12(9-13)14(18)16-10-11-5-7-15-8-6-11/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXASVOIKVIUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.